molecular formula C17H16ClNO4S2 B2507968 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 2034594-14-2

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No.: B2507968
CAS No.: 2034594-14-2
M. Wt: 397.89
InChI Key: VAXZSXQVGGWMIR-UHFFFAOYSA-N
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Description

N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide is a synthetic compound of interest in medicinal chemistry and chemical biology research, combining a benzothiophene scaffold with a benzenesulfonamide group. The benzothiophene moiety is a privileged structure in drug discovery, known for its presence in biologically active molecules and its potential as an isosteric replacement for other aromatic systems . The benzenesulfonamide group is a critically important pharmacophore found in many therapeutic agents, with documented roles as inhibitors for various enzymes, including carbonic anhydrases . This specific molecular architecture, featuring a chloro and methoxy-substituted benzene ring linked to an ethanolamine chain, suggests potential for investigation as a novel enzyme inhibitor or receptor modulator. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex chemical entities, or as a probe for studying structure-activity relationships (SAR) in the development of new therapeutic candidates. Its defined structure provides a valuable template for exploring chemical space in hit-to-lead optimization campaigns. This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S2/c1-23-15-7-6-11(18)8-17(15)25(21,22)19-9-14(20)13-10-24-16-5-3-2-4-12(13)16/h2-8,10,14,19-20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXZSXQVGGWMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: Its derivatives may exhibit biological activities, such as antimicrobial, antiviral, or anticancer properties.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name Molecular Formula Key Structural Features Biological Activity (Reported) References
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide (Target) C₁₉H₁₈ClNO₃S₂ Benzo[b]thiophene, hydroxyethyl chain, sulfonamide with chloro/methoxy substituents Not explicitly stated (inferred potential) -
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide C₁₃H₁₂ClNO₃S Simpler sulfonamide lacking benzo[b]thiophen and hydroxyethyl Part of sulfur-containing compound research (activity unspecified)
5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide C₁₀H₉ClN₂O₃S₂ Oxadiazole core with sulfanyl acetamide and chloro/methoxy groups Antimicrobial screening (specific data not provided)
(Z)-5-[2-(Benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole C₂₀H₁₈N₄O₃S Tetrazole linked to benzo[b]thiophen and trimethoxyphenyl Anticancer potential (crystallographic analysis)
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide C₂₁H₁₉ClN₂O₄S₂ Thiazolidinone core with chloro/methoxy/propoxy substituents No biological data provided
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide C₁₉H₂₅ClN₂O₃S₂ Azepane and thiophene substituents instead of benzo[b]thiophen/hydroxyethyl Structural data only (no activity reported)

Key Structural and Functional Differences

  • Core Heterocycles: The target compound’s benzo[b]thiophene distinguishes it from analogs with oxadiazole , tetrazole , or thiazolidinone cores.
  • Substituent Effects: The hydroxyethyl chain in the target compound introduces hydrogen-bonding capability absent in simpler sulfonamides like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .
  • Biological Activity Trends : Tetrazole analogs with benzo[b]thiophene () demonstrate crystallographically confirmed planar geometries and hydrogen-bonded chains, which correlate with anticancer activity . The target compound’s sulfonamide group may confer enzyme inhibition (e.g., carbonic anhydrase) similar to other sulfonamides .

Research Findings and Implications

Crystallographic and Conformational Analysis

  • The tetrazole analogs in exhibit dihedral angles between benzo[b]thiophene and tetrazole rings (60.94–88.92°), influencing molecular packing and hydrogen-bonding networks. These angles differ significantly from the target compound’s likely conformation due to its flexible hydroxyethyl linker .

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide is a sulfonamide compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

Compound Overview

Chemical Structure:

  • Molecular Formula: C₁₈H₁₈ClN₁O₃S
  • Molecular Weight: 367.86 g/mol
  • Functional Groups: Sulfonamide, hydroxyethyl, chloro, and methoxy groups.

Synthesis:
The compound is synthesized through a multi-step process involving the formation of the benzo[b]thiophene core followed by the introduction of the hydroxyethyl and sulfonamide functionalities. The synthesis typically utilizes electrophilic substitution and coupling reactions to ensure structural integrity and yield.

This compound exhibits significant biological activity primarily as an inhibitor of ribonucleotide reductase (RR) . This enzyme is crucial for DNA synthesis and repair, making it a key target in cancer therapy. By inhibiting RR, the compound disrupts DNA replication processes, potentially impeding tumor growth.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound display antimicrobial properties. For instance, derivatives of benzo[b]thiophene have shown efficacy against various fungal strains, including Candida albicans and Aspergillus fumigatus . The presence of the sulfonamide group is often associated with antimicrobial activity due to its ability to interfere with bacterial folic acid synthesis.

Case Studies

  • Cancer Cell Lines:
    • In vitro studies demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated potent activity in low micromolar concentrations.
  • Antifungal Activity:
    • A series of benzo[b]thiophene derivatives were evaluated for antifungal activity. Compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.5 µg/mL against Candida species, suggesting a broad-spectrum antifungal potential .

Comparative Analysis

Compound NameStructure CharacteristicsBiological Activity
N-(4-hydroxyphenyl)benzene-sulfonamideContains a phenolic hydroxylAntimicrobial properties
N-(4-methoxyphenyl)benzene-sulfonamideMethoxy group instead of chloroAnti-inflammatory effects
This compoundUnique benzo[b]thiophene coreInhibits ribonucleotide reductase; potential anticancer agent

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